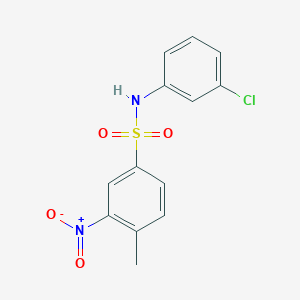
N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide” belongs to a class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and mass spectrometry .
Chemical Reactions Analysis
Sulfonamides, like the compound , can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .
科学研究应用
Synthesis and Characterization
The compound “N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide” can be synthesized in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
Neuroscience and Pharmacology
The compound holds significant importance in the realm of neuroscience and pharmacology . As a naturally occurring compound in the human body, it acts as a neuromodulator, influencing mood, cognition, and behavior . Its role extends to the regulation of neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness .
Drug Discovery
The compound’s pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Biological Activity Enhancement
Strategically incorporating chlorine into specific positions of biologically active molecules can notably enhance their inherent biological activity .
Antimicrobial Therapy
The nitro group represents a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic agents with applications in antimicrobial therapy .
Cancer Treatment
The nitro group in the compound also contributes to a wide range of therapeutic agents with applications in cancer treatment .
作用机制
Target of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .
Mode of Action
CCCP, a compound structurally similar to N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide, acts as a chemical inhibitor of oxidative phosphorylation. It is a nitrile, hydrazone, and protonophore
Biochemical Pathways
Similar compounds like cccp are known to cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Result of Action
Cccp, a compound with a similar structure, is known to cause the gradual destruction of living cells and death of the organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the primary method to control sprouting in storage is with postharvest applications of isopropyl N-(3-chlorophenyl) carbamate (chlorpropham; CIPC). CIPC inhibits sprout development by interfering with cell division . .
安全和危害
未来方向
属性
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-5-6-12(8-13(9)16(17)18)21(19,20)15-11-4-2-3-10(14)7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSBLENPNWHXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


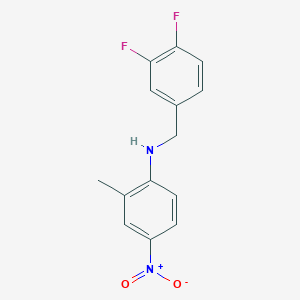
![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
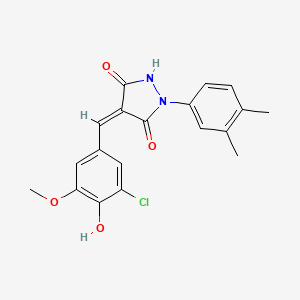
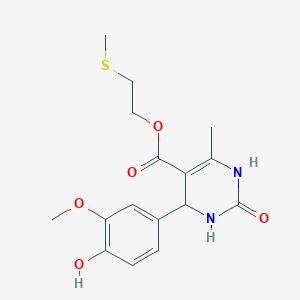
![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
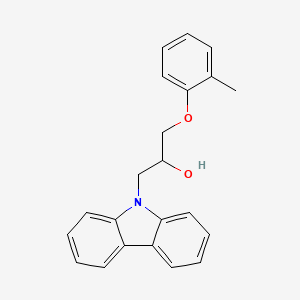
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)


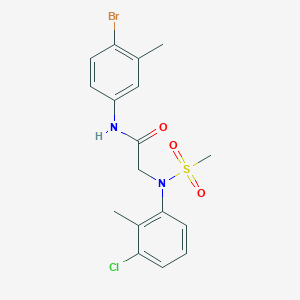
![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)